1-Thio-beta-D-glucose pentaacetate

Descripción general

Descripción

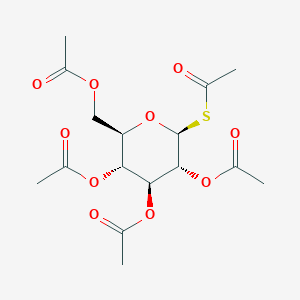

1-Thio-beta-D-glucose pentaacetate is a derivative of glucose, where the hydroxyl group at the anomeric carbon is replaced by a thio group (sulfur atom) and all hydroxyl groups are acetylated.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Thio-beta-D-glucose pentaacetate can be synthesized through a multi-step process starting from D-glucose. The synthesis involves the protection of hydroxyl groups by acetylation, followed by the introduction of the thio group. A typical synthetic route includes:

Acetylation of D-glucose: D-glucose is reacted with acetic anhydride in the presence of a catalyst like pyridine to form glucose pentaacetate.

Introduction of Thio Group: The glucose pentaacetate is then treated with a thio reagent, such as thioacetic acid, under specific conditions to replace the anomeric hydroxyl group with a thio group, resulting in this compound

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure high yield and purity .

Análisis De Reacciones Químicas

1-Thio-beta-D-glucose pentaacetate undergoes various chemical reactions, including:

Oxidation: The thio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form the corresponding thiol using reducing agents such as lithium aluminum hydride.

Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions. .

Major Products Formed:

Sulfoxides and Sulfones: Formed through oxidation reactions.

Thiols: Formed through reduction reactions.

Deacetylated Derivatives: Formed through substitution reactions

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Inhibition of Glycosidases

- 1-Thio-beta-D-glucose pentaacetate has been studied as an inhibitor of glycosidases, enzymes that hydrolyze glycosidic bonds in carbohydrates. Research indicates that it can selectively inhibit both α- and β-glucosidases from various fungal sources, including Aspergillus oryzae and Penicillium canescens . This property is significant for developing antifungal agents or studying carbohydrate metabolism.

-

Building Block in Synthesis

- It serves as a building block for synthesizing complex carbohydrates and glycosides. The presence of the thio group allows for unique synthetic pathways that are not possible with traditional glucosides . This application is crucial in the development of new glycosylation reactions and carbohydrate-based drugs.

- Anti-Inflammatory Compounds

- Maillard Reaction Inhibition

Data Table: Summary of Applications

Case Studies

- Glycosidase Inhibition Study

- Synthesis of Anti-Inflammatory Agents

- Food Chemistry Application

Mecanismo De Acción

The mechanism of action of 1-Thio-beta-D-glucose pentaacetate involves its interaction with specific molecular targets and pathways:

Comparación Con Compuestos Similares

1-Thio-beta-D-glucose pentaacetate can be compared with other similar compounds, such as:

1-Thio-beta-D-glucose tetraacetate: Similar structure but with one less acetyl group.

Beta-D-glucose pentaacetate: Lacks the thio group, making it less reactive in certain chemical reactions.

Alpha-D-glucose pentaacetate: Different anomeric configuration, leading to different stereochemistry and reactivity.

Uniqueness: this compound is unique due to the presence of the thio group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic and research applications where other glucose derivatives may not be suitable .

Actividad Biológica

1-Thio-beta-D-glucose pentaacetate is a thioglycoside derivative of glucose, where the hydroxyl group at the anomeric carbon is replaced by a thiol group, and the remaining hydroxyl groups are acetylated. This compound has garnered interest in scientific research due to its potential biological activities, including its role in biochemical reactions, its effects on insulin release, and its application in synthesizing complex molecules.

This compound has the molecular formula C16H22O11S and a molecular weight of 390.341 g/mol. It is soluble in chloroform and methanol but insoluble in water. The synthesis typically involves the acetylation of beta-D-glucose followed by the introduction of a thiol group at the anomeric position through nucleophilic substitution reactions facilitated by Lewis acids such as boron trifluoride diethyl etherate .

The primary biological activity of this compound is attributed to its ability to interact with various biomolecules through its thiol group. This interaction can lead to the formation of covalent bonds with cysteine residues in proteins, which may result in enzyme inhibition or activation .

Insulin Release Stimulation

Research indicates that this compound can stimulate insulin release from rat pancreatic islets. This property is particularly significant for understanding glucose metabolism and developing therapeutic agents for diabetes management .

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines, such as HeLa cells, with IC50 values reported at >250 µM. These findings suggest moderate anticancer properties, highlighting its potential as a chemotherapeutic agent .

Study on Glucosinolates

A notable study utilized this compound in the synthesis of aromatic glucosinolates, compounds known for their anti-inflammatory activity. This research underscores the compound's utility in developing bioactive molecules with therapeutic potential .

Multivalent Glycoclusters

Another investigation focused on synthesizing multivalent glycoclusters using this compound as a precursor. These glycoclusters were evaluated for their inhibitory effects on galectin-mediated processes, which are relevant in cancer biology and immune response modulation . The study confirmed that these compounds could serve as promising candidates for further biological evaluation.

Summary of Findings

Propiedades

IUPAC Name |

(3,4,5-triacetyloxy-6-acetylsulfanyloxan-2-yl)methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O10S/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(26-12)27-11(5)21/h12-16H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFAJEDWNNGFOQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)SC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O10S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70929370 | |

| Record name | 2,3,4,6-Tetra-O-acetyl-1-S-acetyl-1-thiohexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70929370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13639-50-4, 6806-56-0 | |

| Record name | NSC409737 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409737 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC89877 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89877 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,4,6-Tetra-O-acetyl-1-S-acetyl-1-thiohexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70929370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.